Cyclopyrimorate

概要

説明

Cyclopyrimorate is a novel herbicide primarily used for weed control in rice fields. It is known for its unique mode of action, targeting the enzyme homogentisate solanesyltransferase, which is involved in the biosynthesis of plastoquinone. This compound has shown high efficacy against a variety of weeds, including those resistant to acetolactate synthase inhibitors .

準備方法

合成経路と反応条件: シクロピリモレートは、中間体化合物を含む一連の化学反応によって合成されます。合成は、前駆体化合物のアルキル化から始まり、続いて環化して重要なシクロプロピル中間体を形成します。別の中間体は、塩素化と選択的加水分解によって調製されます。 これらの中間体は、最適化された条件下で結合して最終生成物を形成します .

工業生産方法: シクロピリモレートの工業生産は、実験室と同じ化学経路を使用して大規模な合成を行います。プロセスは、高収率と純度のために最適化されており、除草剤としての化合物の有効性を保証します。 生産には、一貫性と安全性を維持するための厳格な品質管理対策が含まれています .

化学反応の分析

反応の種類: シクロピリモレートは、次のようなさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化されて、さまざまな代謝産物を形成する可能性があります。

還元: 還元反応は、その官能基を修飾して、その活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物には、シクロピリモレートのさまざまな代謝産物や誘導体があり、これらはさまざまなレベルの除草活性を持つ可能性があります .

4. 科学研究への応用

シクロピリモレートには、いくつかの科学研究への応用があります。

化学: ホモゲンチセートソラネシル転移酵素の阻害とそのプラストキノン生合成における役割を研究するために使用されます。

生物学: 研究は、植物生理学、特に雑草防除におけるその影響に焦点を当てています。

医学: 主に除草剤ですが、その作用機序は、医学研究で関連する可能性のある酵素阻害に関する洞察を提供します。

科学的研究の応用

Key Findings on Mechanism

- Inhibition of HST : Cyclopyrimorate and its metabolite, des-morpholinocarbonyl this compound (DMC), inhibit HST more effectively than other commercial herbicides .

- Physiological Effects : Treated plants exhibit bleaching due to the accumulation of homogentisate and reduced levels of plastoquinone, indicating a disruption in normal metabolic processes .

- Synergistic Effects : this compound shows synergistic effects when combined with other herbicides targeting different pathways, enhancing overall efficacy against resistant weed populations .

Herbicide Efficacy

This compound has demonstrated broad-spectrum efficacy against various weed species in rice fields. Its application not only controls existing weed populations but also helps prevent the establishment of new ones. The compound's unique action mechanism allows it to be effective even against biotypes that have developed resistance to other herbicides .

Ternary Herbicidal Compositions

Recent studies have explored the formulation of ternary herbicidal compositions that include this compound alongside other active ingredients. These combinations aim to enhance weed control efficacy while minimizing the risk of resistance development. The synergistic interactions among different herbicides can lead to improved performance and sustainability in weed management strategies .

Study on Efficacy and Resistance Management

A comprehensive study conducted by Mitsui Chemicals Agro assessed the effectiveness of this compound in controlling resistant weed biotypes. The results indicated that this compound significantly reduced weed biomass compared to untreated controls and exhibited lower resistance development rates when used as part of a mixed application strategy .

Environmental Impact Assessment

Research into the environmental fate and ecotoxicity of this compound suggests that when applied according to recommended guidelines, it poses minimal risk to non-target organisms. Studies have shown that this compound degrades effectively in soil and water environments, reducing potential long-term ecological impacts .

作用機序

シクロピリモレートは、プラストキノンの生合成に不可欠な酵素ホモゲンチセートソラネシル転移酵素を阻害することにより、除草効果を発揮します。この阻害は、ホモゲンチセートの蓄積とプラストキノンレベルの低下につながり、植物に白化症状を引き起こします。 この化合物は、その代謝産物であるデス-モルホリノカルボニルシクロピリモレートともに、この阻害効果に寄与しています .

類似の化合物:

メソトリオン: カロテノイド生合成を阻害する別の除草剤ですが、異なる酵素を標的としています。

ノルフルラゾン: 白化症状を引き起こす点で似ていますが、作用機序は異なります。

テトラフルピロリム: シクロピリモレートとは異なり、ジヒドロオロテートデヒドロゲナーゼを標的としています .

独自性: シクロピリモレートは、商業用除草剤の新しい標的部位であるホモゲンチセートソラネシル転移酵素を特異的に阻害するため、ユニークです。 この独自の作用機序により、他の除草剤に耐性のある雑草に対して非常に効果的です .

類似化合物との比較

Mesotrione: Another herbicide that inhibits carotenoid biosynthesis but targets a different enzyme.

Norflurazon: Similar in causing bleaching symptoms but with a different mode of action.

Tetflupyrolimet: Targets dihydroorotate dehydrogenase, unlike cyclopyrimorate .

Uniqueness: this compound is unique due to its specific inhibition of homogentisate solanesyltransferase, a novel target site for commercial herbicides. This distinct mode of action makes it highly effective against weeds resistant to other herbicides .

生物活性

Cyclopyrimorate is a novel herbicide developed primarily for weed control in rice fields. Its unique mechanism of action sets it apart from traditional herbicides, particularly those that inhibit carotenoid biosynthesis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on plant metabolism, and implications for agricultural practices.

This compound functions by inhibiting homogentisate solanesyltransferase (HST), an enzyme involved in the plastoquinone biosynthesis pathway. This inhibition leads to significant metabolic disruptions, including bleaching symptoms in plants due to the accumulation of specific metabolites.

Key Findings on Mechanism

- Inhibition of HST : In vitro assays demonstrated that this compound weakly inhibits HST, while its metabolite des-morpholinocarbonyl this compound (DMC) exhibits strong inhibition .

- Metabolic Accumulation : Treatment with this compound results in the accumulation of homogentisate and a reduction in plastoquinone levels, indicative of disrupted carotenoid biosynthesis pathways .

- Phenotypic Effects : The herbicide induces chlorosis and necrosis in treated plants, similar to other carotenoid biosynthesis inhibitors like mesotrione .

Table 1: Comparison of this compound with Other Herbicides

| Herbicide | Target Enzyme | Effect on Carotenoid Biosynthesis | Bleaching Symptoms |

|---|---|---|---|

| This compound | Homogentisate Solanesyltransferase | Yes | Yes |

| Mesotrione | 4-Hydroxyphenylpyruvate Dioxygenase | Yes | Yes |

| Norflurazon | Carotenoid Biosynthesis Pathway | Yes | Yes |

Case Studies

- Arabidopsis thaliana Response : In studies involving A. thaliana, this compound treatment resulted in observable bleaching effects consistent with its mechanism of action. The accumulation of metabolites such as homogentisate was noted, confirming the herbicide's impact on the plastoquinone biosynthesis pathway .

- Rice Field Trials : Field trials have demonstrated that this compound effectively controls a range of weed species without adversely affecting rice crops, showcasing its selectivity and potential for integrated weed management strategies .

Metabolomic Analysis

Metabolomic profiling has revealed significant changes in the levels of various intermediates involved in pyrimidine metabolism upon treatment with this compound. Notable findings include:

- Accumulation of Intermediates : Increased levels of -carbamoyl-D,L-aspartic acid and dihydroorotic acid were observed, indicating disruption in the de novo pyrimidine biosynthetic pathway .

- Correlation with Herbicidal Activity : A positive correlation was found between HST inhibition and the bleaching activity of DMC derivatives, further validating the proposed mechanism of action for this compound .

Table 2: Metabolite Changes Induced by this compound Treatment

| Metabolite | Control Level (ng/g FW) | Treated Level (ng/g FW) at 5 μM |

|---|---|---|

| -carbamoyl-D,L-aspartic acid | Low | 24.23 ± 12.15 |

| Dihydroorotic acid | Low | 22.02 ± 4.54 |

| Homogentisate | Undetectable | Significant accumulation |

特性

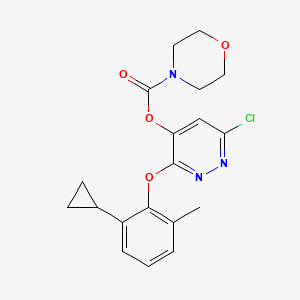

IUPAC Name |

[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIGJZDQFDFASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198157 | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499231-24-2 | |

| Record name | Cyclopyrimorate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPYRIMORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cyclopyrimorate?

A: this compound and its active metabolite, des-morpholinocarbonyl this compound (DMC), act by inhibiting homogentisate solanesyltransferase (HST) [, ]. This enzyme is a key player in the plastoquinone (PQ) biosynthesis pathway, responsible for catalyzing the prenylation of homogentisate [, ]. Inhibition of HST disrupts PQ production, leading to a deficiency in this essential cofactor for photosynthesis. This disruption ultimately results in the bleaching and death of susceptible plants [, ].

Q2: How does the activity of DMC compare to this compound and other commercial herbicides?

A: Des-morpholinocarbonyl this compound (DMC), a metabolite of this compound found in plants, exhibits significantly stronger HST-inhibitory activity compared to the parent compound [, ]. Interestingly, other commercially available bleaching herbicides targeting different steps in carotenoid biosynthesis do not inhibit HST [], highlighting the novel target of this compound and DMC.

Q3: What is the evidence supporting HST as the target of this compound?

A3: Several lines of evidence confirm HST as the target of this compound:

- Bleaching Reversal: The bleaching effects of this compound on Arabidopsis thaliana are reversed by decyl PQ, a downstream product of the PQ biosynthesis pathway []. This suggests that the herbicidal activity stems from the disruption of PQ synthesis.

- Homogentisate Accumulation: Treatment with this compound leads to a substantial accumulation of homogentisate, the substrate of HST, and a corresponding decrease in PQ levels [].

- Enzyme Kinetic Analysis: In vitro studies demonstrate that DMC, the active metabolite, competitively inhibits HST with respect to homogentisate and exhibits mixed non-competitive inhibition with respect to farnesyl diphosphate, the other substrate of HST [].

- Specificity: Neither this compound nor DMC affects the activity of 2-methyl-6-phytyl-1,4-benzoquinone/2-methyl-6-solanesyl-1,4-benzoquinone methyltransferase, another enzyme in the PQ biosynthesis pathway downstream of HST []. This further confirms the specificity of this compound and its metabolite for HST.

Q4: What is the significance of this compound's novel mode of action in the context of herbicide development?

A: The discovery of this compound as a novel HST inhibitor is significant because it represents a new herbicide mode of action [, ]. With the increasing threat of herbicide resistance, identifying new target sites within plants is crucial for developing effective weed control strategies. This compound's unique mode of action offers a valuable tool for managing weeds, especially those resistant to existing herbicides with different modes of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。